4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde
Description
4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde (CAS: 166438-88-6) is a benzaldehyde derivative featuring a benzylpiperazine moiety substituted at the para-position of the aromatic ring and a fluorine atom at the meta-position. This compound is structurally characterized by its aldehyde functional group, which renders it reactive in condensation and nucleophilic addition reactions. The benzylpiperazine group is a common pharmacophore in medicinal chemistry, often associated with CNS-targeting activity due to its ability to modulate neurotransmitter receptors, such as dopamine and serotonin receptors. The fluorine substituent enhances metabolic stability and influences electronic properties, making this compound a valuable intermediate in synthesizing bioactive molecules or ligands for receptor studies.
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-17-12-16(14-22)6-7-18(17)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFZOGSISOTMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649851 | |
| Record name | 4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883512-41-2 | |
| Record name | 4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The compound “4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde” has been found to exhibit significant antimicrobial activity. The primary targets of this compound are likely to be key proteins in the microbial organisms, such as oxidoreductase. Oxidoreductases are enzymes involved in the transfer of electrons from one molecule (the oxidant) to another (the reductant). They play a crucial role in the energy production and metabolism of many organisms.
Mode of Action
The compound interacts with its targets, such as oxidoreductase, by binding to their active sites. This interaction can inhibit the normal function of the target proteins, leading to a disruption in the metabolic processes of the microbial organisms. The exact nature of these interactions and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The compound’s interaction with oxidoreductase can affect various biochemical pathways. Oxidoreductases are involved in many metabolic processes, including the electron transport chain, a crucial component of cellular respiration. By inhibiting oxidoreductase, the compound disrupts these pathways, leading to a decrease in the energy production and growth of the microbial organisms.
Pharmacokinetics
The compound’s effectiveness against microbial organisms suggests that it has sufficient bioavailability to reach its targets
Result of Action
The result of the compound’s action is a significant reduction in the growth and proliferation of microbial organisms. This is due to the disruption of key metabolic processes caused by the inhibition of oxidoreductase. The compound has shown significant antibacterial and antifungal activity, comparable to that of standard antimicrobial agents.
Biochemical Analysis
Biochemical Properties
4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain oxidoreductase enzymes, which are crucial for cellular redox reactions . Additionally, this compound binds to specific protein receptors, modulating their activity and influencing downstream signaling pathways . These interactions highlight the compound’s potential as a modulator of biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound induces apoptosis by activating pro-apoptotic signaling pathways and downregulating anti-apoptotic genes . Moreover, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cellular proliferation and growth.
Biological Activity
4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis of derivatives, and experimental findings from recent studies.
Chemical Structure and Properties
The compound features a fluorinated benzaldehyde group linked to a benzylpiperazine moiety , which is known for its role in drug design, particularly in psychopharmacology and antimicrobial research. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro assays have shown that these derivatives can inhibit the growth of various microbial strains, including bacteria and fungi.
| Microbial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Candida albicans | 15 | 100 |
| Fusarium oxysporum | 12 | 100 |
| Escherichia coli | 18 | 100 |
These results suggest that the compound could be explored as a potential antimicrobial agent in clinical settings .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 5.2 | Induction of apoptosis |
| HeLa (cervical cancer) | 3.8 | Cell cycle arrest |
The mechanism appears to involve activation of caspase pathways and modulation of apoptotic markers .
Psychopharmacological Potential
The benzylpiperazine structure is common in several psychotropic drugs. Derivatives of this compound have been assessed for their affinity to dopamine and serotonin receptors, showing promising results that suggest potential applications in treating psychiatric disorders.
| Receptor Type | Binding Affinity (Ki, nM) |
|---|---|
| Dopamine D2 | 25 |
| Serotonin 5-HT2A | 30 |
These findings indicate that derivatives may serve as leads for developing new antipsychotic medications .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:
- Oxidoreductase Inhibition: Computational docking studies suggest a high binding affinity to oxidoreductase enzymes, which are crucial in microbial metabolism .
- Receptor Modulation: The compound's interaction with neurotransmitter receptors indicates potential psychotropic effects, influencing neurotransmission pathways .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antifungal activity of the compound's derivatives against Candida albicans showed significant inhibition compared to standard antifungal agents. The results were promising enough to warrant further investigation into their use as alternative treatments for fungal infections.
Case Study 2: Anticancer Screening
In a screening of various derivatives against different cancer cell lines, one derivative exhibited an IC50 value significantly lower than commonly used chemotherapeutics, indicating its potential as a novel anticancer agent.
Comparison with Similar Compounds
Table 2: Physicochemical Properties of Piperazinyl Derivatives
Complex Triazolyl and Indole Derivatives
and describe advanced structures like Compound 10 (triazolyl-piperazinyl-quinoline) and 4a (indole-piperazinyl-sulfonylmethyl). These highlight:
- Structural Complexity : The target compound’s simplicity contrasts with polycyclic frameworks, suggesting its utility as a modular intermediate.
- Pharmacological Potential: While the target compound lacks explicit bioactivity data, analogs with benzylpiperazinyl groups show affinity for serotonin receptors (e.g., 5-HT₁A) and antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
